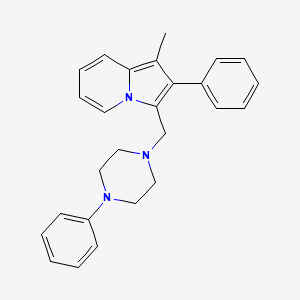
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- is a complex heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. This particular compound is characterized by the presence of a piperazine ring, which is often associated with pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indolizines typically involves classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been the foundation for numerous new strategies, including transition metal-catalyzed reactions and oxidative coupling . For the specific synthesis of 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-indolizine, a common approach involves the reaction of aldehydes, secondary amines, and terminal alkynes under solvent-free conditions or in water, catalyzed by gold (Au) .
Industrial Production Methods
Industrial production of indolizines often leverages high-atom economical routes to maximize yield and minimize waste. The use of solvent-free conditions or environmentally benign solvents like water is preferred to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mécanisme D'action
The mechanism of action of indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but different biological activities.
Pyrrole: Shares the nitrogen-containing ring but lacks the fused bicyclic system of indolizines.
Quinoline: Contains a nitrogen atom in the ring but has a different arrangement of atoms compared to indolizines.
Uniqueness
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- is unique due to its combination of the indolizine core with a piperazine ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various scientific applications .
Propriétés
Numéro CAS |
58892-69-6 |
|---|---|
Formule moléculaire |
C26H27N3 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1-methyl-2-phenyl-3-[(4-phenylpiperazin-1-yl)methyl]indolizine |
InChI |
InChI=1S/C26H27N3/c1-21-24-14-8-9-15-29(24)25(26(21)22-10-4-2-5-11-22)20-27-16-18-28(19-17-27)23-12-6-3-7-13-23/h2-15H,16-20H2,1H3 |
Clé InChI |
YGOVAIGGGXQNJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


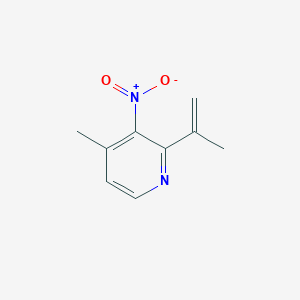
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)

![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

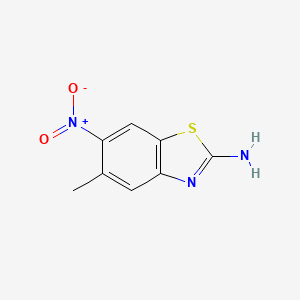
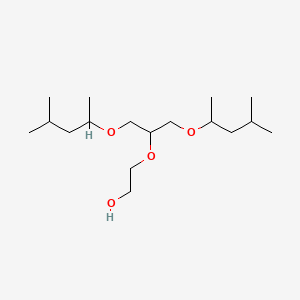
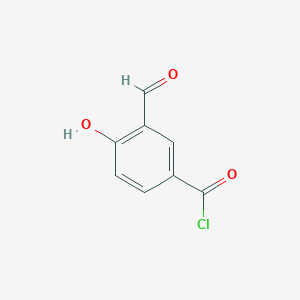

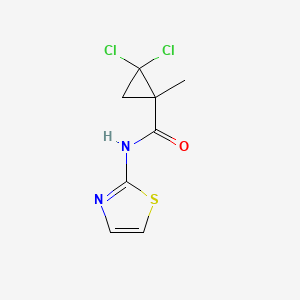
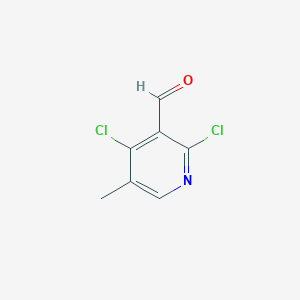

![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
